Home > Products > Screening Compounds P31862 > (S)-Phenprocoumon
(S)-Phenprocoumon - 3770-63-6

(S)-Phenprocoumon

Catalog Number: EVT-1460216
CAS Number: 3770-63-6
Molecular Formula: C18H16O3
Molecular Weight: 280.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Phenprocoumon is the more potent enantiomer of the racemic drug phenprocoumon, a coumarin derivative widely used as an oral anticoagulant, primarily in Europe. [] While phenprocoumon is administered as a racemic mixture, the individual enantiomers, (S)-phenprocoumon and (R)-phenprocoumon, exhibit distinct pharmacological and pharmacokinetic properties. [, ]

  • Stereoselective drug metabolism: Its use helps elucidate the different metabolic pathways of enantiomers by enzymes like CYP2C9. [, , , ]
  • Drug interactions: Studying its interactions with other drugs, such as lornoxicam, contributes to understanding potential risks and optimizing therapeutic outcomes. [, , ]
  • Protein binding: Research on its binding affinity to serum albumin reveals insights into drug distribution and interactions with other molecules. [, ]
  • Genetic polymorphisms: Examining its metabolism in individuals with varying CYP2C9 genotypes aids in personalizing anticoagulation therapy. [, ]
Overview

(S)-Phenprocoumon is a synthetic compound belonging to the class of anticoagulants, specifically a coumarin derivative. It is primarily used in the prevention and treatment of thromboembolic disorders. As an anticoagulant, it functions by inhibiting the vitamin K epoxide reductase complex, which is crucial for the synthesis of vitamin K-dependent clotting factors. This inhibition leads to a reduced capacity for blood coagulation, making it an effective therapeutic agent in managing conditions such as deep vein thrombosis and pulmonary embolism.

Source and Classification

(S)-Phenprocoumon is classified as a coumarin anticoagulant. It is synthesized from phenylpropionic acid derivatives and has been widely studied for its pharmacological properties. The compound is often compared to other anticoagulants, such as warfarin, due to its similar mechanism of action and clinical applications .

Synthesis Analysis

Methods

The synthesis of (S)-Phenprocoumon typically involves several steps, starting from the acylation of sodium salts of diethyl ester derivatives. The key steps in its synthesis can be summarized as follows:

  1. Preparation of Starting Materials: The process begins with diethyl esters of phenylpropionic acid.
  2. Acylation Reaction: These esters are acylated with appropriate acyl chlorides to introduce the necessary functional groups.
  3. Cyclization: The resulting compounds undergo cyclization to form the coumarin ring structure.
  4. Resolution: (S)-Phenprocoumon can be obtained via chiral resolution techniques, often utilizing enantioselective chromatography or enzymatic methods to isolate the desired enantiomer from its racemic mixture .

Technical Details

The synthesis often employs methods such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.

Molecular Structure Analysis

Structure

(S)-Phenprocoumon has the molecular formula C18H16O3C_{18}H_{16}O_3. Its structure features a coumarin backbone with an ethylbenzyl substituent at the 3-position and a hydroxyl group at the 4-position.

Data

  • Molecular Weight: 284.32 g/mol
  • Melting Point: Approximately 179.5 °C .
  • LogP: 3.62, indicating moderate lipophilicity which influences its absorption and distribution in biological systems .
Chemical Reactions Analysis

(S)-Phenprocoumon participates in various chemical reactions typical of coumarin derivatives:

  1. Hydroxylation: It can undergo hydroxylation reactions mediated by cytochrome P450 enzymes, producing hydroxylated metabolites that may have different pharmacological properties.
  2. Conjugation Reactions: The compound may also be subject to glucuronidation or sulfation, which enhances its solubility and excretion.

Technical Details

The metabolic pathways for (S)-Phenprocoumon are primarily facilitated by hepatic enzymes, particularly cytochrome P450 2C9, which plays a significant role in its biotransformation .

Mechanism of Action

(S)-Phenprocoumon exerts its anticoagulant effect through the inhibition of vitamin K epoxide reductase complex subunit 1. This enzyme is responsible for recycling vitamin K in its active form, which is essential for the post-translational modification (gamma-carboxylation) of several clotting factors including factors II (prothrombin), VII, IX, and X.

Process and Data

  • Inhibition Effect: By inhibiting this enzyme, (S)-Phenprocoumon decreases the levels of active vitamin K, leading to reduced synthesis of functional clotting factors.
  • Half-life: The biologic half-life of (S)-Phenprocoumon varies between enantiomers; specifically, the half-life for the (S)-enantiomer is approximately 12.5 hours compared to 17.8 hours for the (R)-enantiomer .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature
  • Solubility: Water solubility is about 12.9 mg/L .
  • Polar Surface Area: 46.53 Ų
  • Hydrogen Bond Donors/Acceptors: 1 donor and 2 acceptors respectively.

Chemical Properties

  • pKa Values: Strongest acidic pKa is approximately 5.67 .
  • Refractivity: 81.64 m³·mol⁻¹
  • Rotatable Bonds: There are three rotatable bonds in its structure indicating some degree of flexibility.
Applications

(S)-Phenprocoumon is primarily utilized in clinical settings as an anticoagulant medication. Its applications include:

  • Management of Thromboembolic Disorders: It is prescribed for patients at risk of thrombosis or embolism due to conditions such as atrial fibrillation or after orthopedic surgeries.
  • Long-term Anticoagulation Therapy: Due to its long half-life, it is often used in chronic anticoagulation therapy.
  • Research Applications: Investigated for potential use in various studies related to coagulation pathways and drug interactions.
Chemical Characterization of (S)-Phenprocoumon

Structural Identity and Nomenclature

(S)-Phenprocoumon ((S)-3-(1-phenylpropyl)-4-hydroxycoumarin) is a vitamin K antagonist (VKA) characterized by a stereogenic center at the C-1′ position of its phenylpropyl side chain. Its molecular framework comprises a 4-hydroxycoumarin scaffold linked to a chiral 1-phenylpropyl substituent. The absolute configuration of this carbon determines the enantiomer’s anticoagulant potency, with the (S)-enantiomer exhibiting significantly greater activity than its (R)-counterpart [4] [6]. Systematic nomenclature designates the compound as (S)-4-Hydroxy-3-(1-phenylpropyl)-2H-chromen-2-one (IUPAC). Key identifiers include CAS Registry Number 6755-16-0 and DrugBank Accession ID DB00946. The molecular structure features planar aromatic systems (coumarin and phenyl rings) connected by a chiral alkyl chain, influencing both its target binding and metabolic stability [4] [6].

Table 1: Structural Identity of (S)-Phenprocoumon

PropertyValue/Descriptor
Systematic Name(S)-4-Hydroxy-3-(1-phenylpropyl)-2H-chromen-2-one
CAS Registry Number6755-16-0
Molecular FormulaC₁₈H₁₆O₃
Molecular Weight280.32 g/mol
Chiral CenterC-1′ (Phenylpropyl side chain)
Melting Point177–181 °C (Racemate)

Stereochemical Properties and Enantiomeric Differentiation

The chirality of phenprocoumon arises exclusively from the asymmetric carbon within its 1-phenylpropyl moiety. Enantiomers demonstrate identical physicochemical properties in achiral environments but exhibit pronounced differences in biological systems due to stereoselective recognition by enzymes, receptors, and transporters [1] [10]. The (S)-enantiomer binds vitamin K epoxide reductase (VKORC1) with ~3-5 fold higher affinity than the (R)-form, directly correlating with its superior anticoagulant efficacy [4] [9].

Differentiation methodologies leverage chiral environments:

  • Chromatographic Separation: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) enable baseline resolution of enantiomers via HPLC. The (S)-enantiomer typically elutes earlier than (R) under reversed-phase conditions [2] [10].
  • Capillary Electrophoresis (CE): Sulfated β-cyclodextrins facilitate enantiomeric separation based on differential migration rates in electric fields, achieving resolution factors (Rs) >2.5 [2].
  • Stereospecific Assays: Chiral derivatization with agents like (-)-menthyl chloroformate followed by LC-MS/MS quantification allows precise pharmacokinetic tracking of individual enantiomers in biological matrices [10].

Physicochemical Properties and Stability Analysis

(S)-Phenprocoumon is a white crystalline solid with limited aqueous solubility (0.01 mg/mL at 25°C), reflecting its hydrophobic character (calculated logP = 3.2) [4] [6]. It demonstrates pH-dependent ionization: the 4-hydroxycoumarin moiety (pKa ≈ 4.2) deprotonates in alkaline media, enhancing solubility as the phenolate ion. The compound exhibits >99% plasma protein binding, primarily to albumin, which restricts its free diffusion and influences drug-drug interactions [6] [10].

Stability studies reveal:

  • Photodegradation: Exposure to UV light (λ > 300 nm) induces decarboxylation and dimerization, necessitating light-protected storage [4].
  • Thermal Stability: Decomposition occurs above 200°C; room-temperature storage is stable for years in anhydrous conditions.
  • Solution Stability: Aqueous suspensions undergo hydrolysis at extreme pH (<2 or >10), forming inactive open-chain derivatives. Ethanol/water mixtures (1:1) enhance solubility without compromising stability [4].

Table 2: Physicochemical Profile of (S)-Phenprocoumon

PropertyValue/Condition
Aqueous Solubility0.01 mg/mL (25°C, pH 7.0)
logP (Octanol/Water)3.2 (Predicted)
pKa4.2 (4-Hydroxycoumarin group)
Protein Binding>99% (Albumin)
Melting Point177–181°C (Racemic form)
UV λmax285 nm, 310 nm (0.1 M NaOH)

Synthesis Pathways and Stereoselective Methodologies

Synthesis of enantiopure (S)-phenprocoumon employs three principal strategies:

  • Chiral Resolution of Racemates:
  • Diastereomeric salt formation using (1R,2S)-(-)-ephedrine selectively crystallizes the (S)-phenprocoumon salt from racemic mixtures. Acid liberation yields (S)-enantiomer with >98% ee [8].
  • Enzymatic resolution via lipases (e.g., Candida antarctica) catalyzes enantioselective esterification of the (R)-enantiomer, leaving (S)-phenprocoumon unreacted (ee >95%) [8].
  • Asymmetric Synthesis:
  • Chiral Auxiliary Approach: Condensation of 4-hydroxycoumarin with (S)-1-phenylpropyl bromide (derived from (S)-lactic acid) achieves 90% yield and 92% ee [8].
  • Catalytic Asymmetric Hydrogenation: Pd-catalyzed hydrogenation of prochiral benzylidene precursor [(E)-3-(1-phenylprop-1-en-1-yl)-4-hydroxycoumarin] using (R,R)-Et-DuPhos ligand affords (S)-phenprocoumon with 85% ee and >95% conversion [8].
  • Biosynthetic Routes:Engineered Saccharomyces cerevisiae expressing cytochrome P450BM3 mutants catalyze stereoselective coumarin alkylation, though industrial scalability remains limited [8].

Computational Modeling of Molecular Interactions

Computational approaches elucidate the structural basis for (S)-phenprocoumon’s enhanced activity and metabolic fate:

  • VKORC1 Binding Dynamics:Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) reveal the (S)-enantiomer forms a stable hydrogen bond network with VKORC1 residues (Ser56, Tyr139, Arg58). Its phenylpropyl side chain optimally occupies a hydrophobic cleft, while the coumarin ring engages in π-stacking with Trp137. The (R)-enantiomer exhibits suboptimal positioning due to steric clashes with Ala26 and Val29, reducing binding affinity by ~4 kcal/mol [3] [7].

  • CYP2C9 Metabolism:(S)-Phenprocoumon undergoes preferential hydroxylation at C-6′ by CYP2C9. QM/MM simulations show the (S)-configuration positions C-6′ closer to the heme iron (distance: 4.2 Å vs. 5.1 Å in (R)-form), facilitating hydrogen abstraction. Free energy barriers calculated via umbrella sampling confirm faster hydroxylation kinetics for (S)-phenprocoumon (ΔG‡ = 14.2 kcal/mol) versus (R)-phenprocoumon (ΔG‡ = 16.8 kcal/mol) [3] [9].

  • Plasma Protein Binding:Blind docking (HPEPDOCK) predicts high-affinity binding of (S)-phenprocoumon to Sudlow Site I of human serum albumin (HSA) via hydrophobic interactions (Phe211, Trp214) and hydrogen bonding (Tyr150, Arg257). MD trajectories (100 ns) confirm complex stability (RMSD < 1.5 Å) [10].

Table 3: Computational Binding Parameters for (S)-Phenprocoumon

Target ProteinBinding Affinity (ΔG, kcal/mol)Key Interacting ResiduesMethod
VKORC1-9.7 ± 0.3Ser56, Tyr139, Arg58, Trp137Docking/MD
CYP2C9-11.2 ± 0.5Phe114, Ile205, Phe476, Heme ironQM/MM
HSA (Site I)-8.9 ± 0.4Phe211, Trp214, Tyr150, Arg257HPEPDOCK/MD

The stereoselective interactions underpinning (S)-phenprocoumon’s pharmacology and metabolism highlight the critical role of chirality in drug design. Advances in asymmetric synthesis and computational modeling continue to refine the production and mechanistic understanding of this potent anticoagulant enantiomer.

Properties

CAS Number

3770-63-6

Product Name

(S)-Phenprocoumon

IUPAC Name

4-hydroxy-3-[(1S)-1-phenylpropyl]chromen-2-one

Molecular Formula

C18H16O3

Molecular Weight

280.323

InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m0/s1

InChI Key

DQDAYGNAKTZFIW-ZDUSSCGKSA-N

SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Synonyms

4-Hydroxy-3-[(1S)-1-phenylpropyl]-2H-1-benzopyran-2-one; (S)-4-Hydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one,; , S-(-)-3-(α-Ethylbenzyl)-4-hydroxy-coumarin; (-)-Phenprocoumon; S-(-)-Phenprocoumon

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.